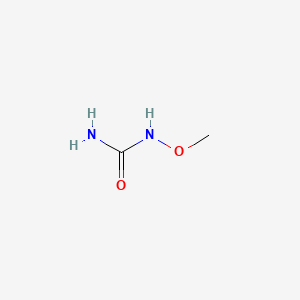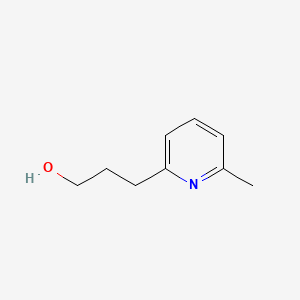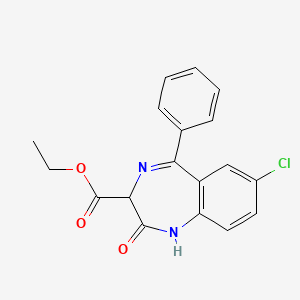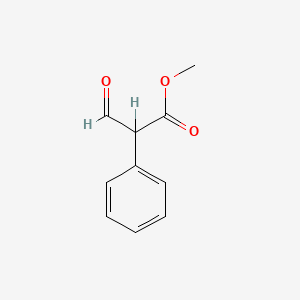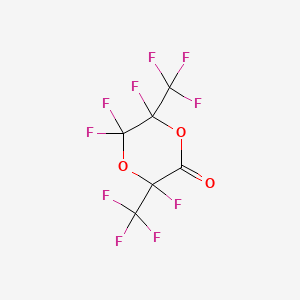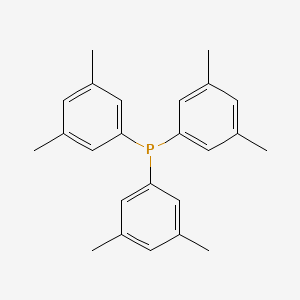
4-(Trifluorométhyl)phénylhydrazine
Vue d'ensemble
Description
4-(Trifluoromethyl)phenylhydrazine (4-TFMPH) is a highly fluorinated compound that is used in a variety of applications in organic chemistry and materials science. It is a versatile reagent for the synthesis of a wide range of organic compounds and is used in a variety of processes, including the synthesis of pharmaceuticals, dyes, and other organic materials. 4-TFMPH is also used in the manufacture of a variety of industrial products, such as adhesives, coatings, and plastics. In addition, 4-TFMPH has been used in the study of biochemical and physiological processes and has been found to have a variety of effects on cells and organisms.
Applications De Recherche Scientifique
Synthèse Organique
“4-(Trifluorométhyl)phénylhydrazine” est une matière première et un intermédiaire important utilisé dans la synthèse organique . Elle peut être utilisée pour créer une variété de composés organiques, contribuant au développement de nouveaux matériaux et de médicaments.
Produits Pharmaceutiques
Ce composé joue un rôle important dans l'industrie pharmaceutique . Il peut être utilisé dans la synthèse de divers médicaments, contribuant au développement de nouveaux traitements et thérapies.
Produits Agrochimiques
“this compound” est utilisée comme intermédiaire dans la synthèse de divers pesticides . Cela aide au développement de solutions de lutte antiparasitaire plus efficaces et respectueuses de l'environnement.
Colorants et Pigments
“this compound” est également utilisée dans la production de colorants et de pigments . Elle peut contribuer au développement de nouvelles couleurs et améliorer la qualité des couleurs existantes.
Réduction et Fonctionnalisation de l'Oxyde de Graphène
Ce composé participe en tant que réducteur à base de phénylhydrazine contenant des atomes de fluor dans la réduction et la fonctionnalisation en une seule étape de l'oxyde de graphène . Ce processus est crucial dans la production de graphène, un matériau avec de nombreuses applications potentielles dans l'électronique, la photonique et d'autres domaines.
Synthèse de la 2-Iodo-9-Trifluorométhyl-Paullone
“this compound” peut être utilisée pour la synthèse de la 2-iodo-9-trifluorométhyl-paullone . Ce composé est un dérivé de la paullone, une famille de molécules connues pour leurs propriétés anticancéreuses.
Safety and Hazards
“4-(Trifluoromethyl)phenylhydrazine” is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin, eyes, or clothing. Use only under a chemical fume hood .
Mécanisme D'action
Target of Action
4-(Trifluoromethyl)phenylhydrazine is a phenylhydrazine-based reductant . It primarily targets the process of reduction and functionalization of graphene oxide .
Mode of Action
The compound interacts with graphene oxide in a one-step reduction and functionalization process . The presence of fluorine atoms in the compound plays a crucial role in this interaction .
Biochemical Pathways
The primary biochemical pathway affected by 4-(Trifluoromethyl)phenylhydrazine is the reduction and functionalization of graphene oxide
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the reduced and functionalized form of graphene oxide . This process is crucial in the synthesis of materials like 2-iodo-9-trifluoromethyl-paullone .
Action Environment
The compound should be stored at 2-8°C and is incompatible with oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability. It’s also important to ensure adequate ventilation when handling the compound to avoid inhalation .
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLGTYGKCMLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190277 | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-90-1 | |
| Record name | 4-Trifluoromethylphenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-(Trifluoromethyl)phenylhydrazine in the context of the provided research?
A1: 4-(Trifluoromethyl)phenylhydrazine is primarily used as a derivatizing agent for the analysis of carbonyl groups in various materials, particularly in bio-oils [, , ] and plasma-treated polymer surfaces [, ].
Q2: How does 4-(Trifluoromethyl)phenylhydrazine interact with carbonyl groups, and how is this interaction detected?
A2: 4-(Trifluoromethyl)phenylhydrazine reacts with aldehydes and ketones to form hydrazones [, , ]. This reaction introduces a fluorine atom into the molecule, enabling detection and quantification using 19F NMR spectroscopy [, , ].
Q3: What advantages does 19F NMR spectroscopy offer for quantifying carbonyl groups after derivatization with 4-(Trifluoromethyl)phenylhydrazine?
A3: Compared to traditional methods like oximation, 19F NMR spectroscopy, following derivatization with 4-(Trifluoromethyl)phenylhydrazine, offers greater efficiency and comparable reliability. It requires a shorter analysis time (24 hours vs. 48 hours) and involves fewer steps [].
Q4: Can you provide an example of how 4-(Trifluoromethyl)phenylhydrazine was used to analyze the surface chemistry of modified polymers?
A4: Researchers studying the effects of plasma treatment on polyethylene (PE) surfaces used 4-(Trifluoromethyl)phenylhydrazine to identify the presence of imines. The reaction of the hydrazine with imines introduced fluorine to the surface, which was then quantified using XPS spectroscopy [, ].
Q5: Beyond bio-oils and polymers, are there other potential applications for 4-(Trifluoromethyl)phenylhydrazine in chemical analysis?
A5: The research highlights the use of 4-(Trifluoromethyl)phenylhydrazine for analyzing lignin and humins, byproducts of biorefining processes []. The ability to quantify carbonyl groups in these complex polymers suggests potential applications in characterizing other biomass-derived materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
